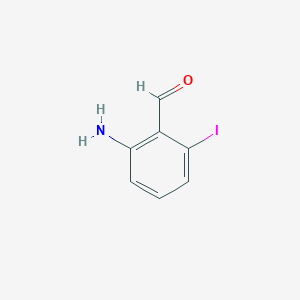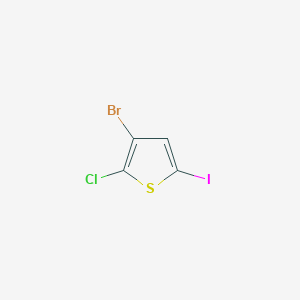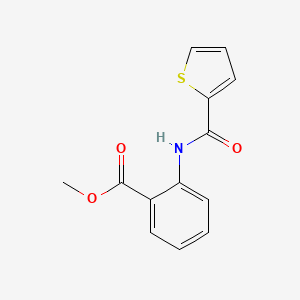
1-(3-((Dimetilamino)metil)-1,4-tiazepan-4-il)-2-fenilbutan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . It also has a dimethylamino group attached to it, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the thiazepane ring and the dimethylamino group. These groups can participate in various types of bonding and interactions, which would influence the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is reacted. Amines, for example, can participate in a variety of reactions, including acid-base reactions and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, amines generally have higher boiling points than similar-sized molecules that do not contain nitrogen .Aplicaciones Científicas De Investigación
Colorantes dispersos para tejidos de poliéster
- Síntesis y caracterización: Las 3-dimetilamino-1-arilpropenonas se sintetizan haciendo reaccionar la para-metilacetofenona y la para-nitroacetofenona con dimetilformamida dimetil acetal .
- Teñido de tejidos de poliéster: Estos compuestos se utilizan para crear nuevos colores dispersos haciendo reaccionar derivados de enaminona con sal de fenildiazonio. Los colorantes dispersos resultantes se aplican a tejidos de poliéster a temperaturas entre 70 y 130 °C .
- Evaluación de la solidez del color: Los investigadores evalúan la resistencia de estos tejidos teñidos a la luz, la fricción, la transpiración y el lavado .
- Actividad biológica: Los colorantes sintéticos también se evalúan por su actividad biológica contra hongos, levaduras y bacterias Gram-positivas y Gram-negativas .
Interacciones intermoleculares
- Estabilización de cúmulos: Las 3-dimetilamino-1-arilpropenonas presentan interacciones intermoleculares, incluidos los contactos de enlace de hidrógeno, que contribuyen a la estabilización de los cúmulos .
Agente de reticulación en proteínas
- Modificación química: 1-(3-Dimetilaminopropil)-3-etilcarbodiimida metioduro (un derivado de la 3-Dimetilamino-1-arilpropenona) se utiliza como reactivo modificador de carboxilo soluble en agua y agente de reticulación en proteínas .
Monómeros funcionales para polímeros sensibles
- Respuesta termo-pH: Los monómeros funcionales basados en derivados de 3-Dimetilamino-1-arilpropenona se utilizan para obtener polímeros con respuesta termo-pH. Por ejemplo, los monómeros basados en vainillina se pueden emplear para este fin .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-4-17(15-9-6-5-7-10-15)18(21)20-11-8-12-22-14-16(20)13-19(2)3/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOKXPIDQQWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)
